Siremadlin R Enantiomer

Description

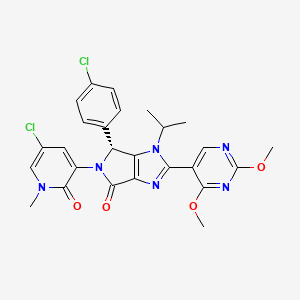

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSXNCBIWWLHD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C(=O)N([C@@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099000 | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448867-42-2 | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448867-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Critical Role of Enantiomer Specific Research in Oncology

The study of enantiomers, which are non-superimposable mirror-image molecules, is paramount in pharmaceutical research, particularly in the field of oncology. ecancer.orgrsc.org While enantiomers share identical chemical formulas, their three-dimensional arrangement can lead to significantly different biological activities. researchgate.net One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause detrimental side effects. rsc.orgresearchgate.net

This principle is critically important in the development of targeted cancer therapies. The precise three-dimensional structure of a drug molecule dictates its binding affinity and selectivity for its biological target, such as an enzyme or receptor. rsc.org In oncology, where treatments often involve potent molecules with narrow therapeutic windows, administering a single, active enantiomer can lead to a more predictable pharmacological profile, an improved therapeutic index, and potentially fewer drug interactions. researchgate.net The case of Thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the importance of stereochemistry in drug development. rsc.org Therefore, enantiomer-specific research is essential for creating safer and more effective cancer treatments. ecancer.orgresearchgate.net For instance, research on neplanocin A, an adenosine (B11128) analog, has shown that the (-)-NPA enantiomer is more cytotoxic to various cancer cell lines compared to its (+)-NPA counterpart. mdpi.com

A Historical Look at Targeting the P53 Mdm2 Pathway

Elucidation of MDM2-p53 Interaction Inhibition by Siremadlin R Enantiomer

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage. researchgate.netmdpi.com A key negative regulator of p53 is the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase. mdpi.comnih.gov MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thereby keeping p53 levels low in healthy cells. mdpi.comfrontiersin.org In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing unchecked cell proliferation. frontiersin.orge3s-conferences.org

The this compound is designed to specifically target the p53-binding pocket on the MDM2 protein. mdpi.come3s-conferences.org This binding is highly potent, with studies indicating a picomolar binding affinity (Ki) value. abcam.com By occupying this pocket, the this compound competitively inhibits the binding of p53 to MDM2. researchgate.nete3s-conferences.org This action is highly specific to the MDM2-p53 interaction, effectively restoring the tumor-suppressing function of p53 in cancer cells where this pathway is dysregulated. medchemexpress.commdpi.com

By physically blocking the interaction between MDM2 and p53, the this compound prevents MDM2 from acting as an E3 ubiquitin ligase towards p53. mdpi.comnih.gov This disruption of the ubiquitination process leads to the stabilization and accumulation of the p53 protein within the cell. medchemexpress.commdpi.com The increased levels of functional p53 are then able to transcriptionally activate its downstream target genes, leading to various anti-tumor cellular responses. researchgate.netmdpi.com

Downstream Cellular Responses to p53 Reactivation

The reactivation of p53 by the this compound triggers a cascade of downstream cellular events, primarily centered around cell cycle arrest and apoptosis. abcam.comresearchgate.net

One of the primary responses to p53 activation is the induction of cell cycle arrest, which prevents the proliferation of damaged or cancerous cells. researchgate.net This is largely mediated by the transcriptional activation of the CDKN1A gene, which encodes the p21 protein. mdpi.commdpi.com The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its upregulation leads to a halt in the cell cycle, providing time for DNA repair or, if the damage is too severe, for the initiation of apoptosis. mdpi.com Studies have shown that treatment with Siremadlin leads to a robust, p53-dependent induction of cell cycle arrest in tumor cells with wild-type p53. abcam.comresearchgate.net

In addition to cell cycle arrest, p53 reactivation can also lead to programmed cell death, or apoptosis, through the intrinsic pathway. researchgate.netmedchemexpress.com This is achieved by the p53-mediated transcriptional upregulation of pro-apoptotic effector molecules. researchgate.netmdpi.com Key among these are PUMA (p53 Upregulated Modulator of Apoptosis) and NOXA, both of which are members of the BCL-2 family of proteins. researchgate.net These proteins translocate to the mitochondria and promote the release of cytochrome c, which in turn activates a caspase cascade leading to apoptosis. nih.gov Research has demonstrated that Siremadlin can induce a dramatic and rapid induction of PUMA expression, leading to robust apoptosis and tumor regression. medchemexpress.com The cleavage of PARP-1, a hallmark of apoptosis, has also been observed following treatment with Siremadlin in TP53 wild-type cells. nih.gov

The cellular outcomes of p53 reactivation are a direct consequence of its function as a transcription factor. nih.gov Upon stabilization by the this compound, p53 binds to specific DNA sequences known as p53 response elements in the promoter regions of its target genes. nih.gov This leads to the increased transcription of a suite of genes that govern cell fate. mdpi.com

Interactive Table: p53 Target Genes Regulated by this compound

| Target Gene | Protein Product | Primary Function in p53 Pathway | Cellular Outcome |

|---|---|---|---|

| CDKN1A | p21 | Cyclin-dependent kinase inhibitor mdpi.com | Cell Cycle Arrest researchgate.net |

| BBC3 (PUMA) | PUMA | Pro-apoptotic BCL-2 family member researchgate.net | Apoptosis medchemexpress.com |

| PMAIP1 (NOXA) | NOXA | Pro-apoptotic BCL-2 family member researchgate.net | Apoptosis |

The transcriptional activation of CDKN1A is a key driver of the observed cell cycle arrest. mdpi.com Simultaneously, the upregulation of pro-apoptotic genes like PUMA and NOXA commits the cell to the apoptotic pathway. researchgate.net It is noteworthy that p53 also transcriptionally activates the MDM2 gene, creating a negative feedback loop that helps to control the p53 response. mdpi.com

Stereochemical Determinants of Biological Activity and Target Engagement

The three-dimensional spatial arrangement of atoms in a molecule, known as stereochemistry, is a fundamental determinant of its biological function. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than its counterpart (the distomer). nih.govnih.gov This principle is profoundly evident in the case of Siremadlin, a potent inhibitor of the MDM2-p53 protein-protein interaction. selleckchem.commedchemexpress.com The biological activity of Siremadlin is almost exclusively attributed to a single enantiomer, while the this compound is reported to be the inactive isomer, often utilized as a negative control in experimental settings. medchemexpress.com

The profound difference in activity between Siremadlin's enantiomers stems from the highly specific architecture of the p53-binding pocket on the MDM2 protein. For an inhibitor to be effective, it must present its chemical groups in a precise orientation to fit into key hydrophobic pockets on the MDM2 surface, thereby mimicking the binding of the p53 tumor suppressor protein. The design of potent MDM2 inhibitors, including the class to which Siremadlin belongs, involves optimizing the fit into three critical pockets historically occupied by p53 amino acid residues: Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26). mdpi.com

The development of Siremadlin was the result of rational design intended to enforce a specific three-dimensional conformation. mdpi.com Specifically, its pyrazolo-pyrrolidinone core structure was engineered to force a 4-chlorophenyl group into a pseudo-equatorial orientation, which allows for optimal insertion into one of the key binding pockets on MDM2, contributing to its picomolar binding affinity. mdpi.comabmole.com This precise fit allows for a cascade of favorable interactions that stabilize the inhibitor-protein complex, effectively blocking MDM2 from binding to and degrading p53. nih.gov

Conversely, the this compound, being a mirror image of the active form, is unable to achieve this critical geometric alignment. nih.gov No matter how the R enantiomer is rotated, its constituent chemical groups cannot simultaneously occupy the corresponding binding pockets on the chiral MDM2 protein target. nih.gov This failure to achieve the necessary molecular conformation prevents effective target engagement, rendering the this compound biologically inert as an MDM2 inhibitor.

This high degree of stereoselectivity is a hallmark of potent MDM2 inhibitors. The Nutlin class of compounds provides a well-documented example. Nutlin-3a, the active enantiomer, inhibits the p53-MDM2 interaction with a 90 nM IC50 value, whereas its mirror image, Nutlin-3b, is approximately 150-fold less potent, with an IC50 of 13.6 µM. selleckchem.comabmole.com This stark difference underscores the necessity of correct stereochemistry for productive binding to MDM2.

Table 1: Comparative Activity of Chiral MDM2 Inhibitors This interactive table summarizes the reported inhibitory concentrations for different MDM2 inhibitors, highlighting the difference in potency between enantiomers where data is available.

| Compound | Enantiomer/Isomer | Target | Potency (IC50) | Reference |

|---|---|---|---|---|

| Siremadlin (HDM201) | Active Enantiomer | p53-MDM2 | Picomolar Affinity | selleckchem.comabmole.com |

| This compound | R Enantiomer | p53-MDM2 | Inactive (Used as Control) | medchemexpress.com |

| Nutlin-3a | Active Enantiomer | p53-MDM2 | 90 nM | abmole.com |

| Nutlin-3b | Inactive Enantiomer | p53-MDM2 | 13.6 µM | selleckchem.com |

| Idasanutlin | Active Enantiomer | p53-MDM2 | 6 nM | selleckchem.com |

| MI-1061 | Active Isomer | p53-MDM2 | 4.4 nM | medchemexpress.com |

Preclinical Investigations and Translational Research Methodologies

In Vitro Pharmacological Profiling and Cellular Efficacy Studies

Assessment of Antiproliferative Activity in TP53 Wild-Type Cancer Cell Lines

The antiproliferative activity of the Siremadlin R enantiomer has been demonstrated across a panel of cancer cell lines, with a pronounced effect in those harboring wild-type TP53. The compound's efficacy is contingent on a functional p53 pathway, as evidenced by the significant disparity in sensitivity between TP53 wild-type and TP53 mutant or null cell lines.

In a study evaluating a panel of B-cell leukemia-derived cell lines, Siremadlin (HDM201) demonstrated potent growth inhibition in TP53 wild-type lines. For instance, the Nalm-6, OCI-Ly3, and HAL-01 cell lines exhibited half-maximal inhibitory concentrations (IC50) in the nanomolar range. In contrast, cell lines with mutated or null TP53, such as Ramos, Raji, and Pfeiffer, were significantly less sensitive to the compound. nih.gov This selectivity underscores the on-target mechanism of Siremadlin, which relies on the activation of the p53 pathway.

Table 1: Antiproliferative Activity of this compound in TP53 Wild-Type B-Cell Lines

| Cell Line | TP53 Status | IC50 (nM) |

|---|---|---|

| Nalm-6 | Wild-Type | ≤ 146 |

| OCI-Ly3 | Wild-Type | ≤ 146 |

| HAL-01 | Wild-Type | ≤ 146 |

Characterization of Apoptotic Induction and Cell Cycle Modulation Kinetics

Siremadlin has been shown to be a potent inducer of apoptosis in cancer cells with functional p53. e3s-conferences.org Preclinical studies have indicated that pulsed high-dose treatment with Siremadlin can lead to the rapid induction of the pro-apoptotic protein PUMA, promoting apoptosis. nih.gov In contrast, fractionated low-dose regimens have been associated with a delayed accumulation of apoptotic cells. nih.gov

A detailed investigation into the apoptotic effects of Siremadlin in primary Chronic Lymphocytic Leukemia (CLL) cells with wild-type TP53 revealed a concentration-dependent increase in apoptosis. After 48 hours of treatment, a significant decrease in the proportion of viable cells was observed. At a concentration of 0.3 µM, the percentage of viable cells decreased to 51%, and at 1 µM, it further decreased to 27%. nih.gov Concurrently, there was a corresponding increase in both early and late apoptotic cell populations. nih.gov The cleavage of PARP-1, a hallmark of caspase-dependent apoptosis, was also observed in these cells following treatment, providing mechanistic evidence of the pro-apoptotic effect of Siremadlin. nih.gov

Table 2: Apoptotic Induction by this compound in TP53 Wild-Type CLL Cells after 48 Hours

| Treatment Concentration | Normalized Percentage of Viable Cells (Mean ± SEM) | Fold Change in Early Apoptotic Cells (Relative to Control) | Fold Change in Late Apoptotic Cells (Relative to Control) |

|---|---|---|---|

| 0.3 µM | 51 ± 10% | Increased | Increased |

| 1 µM | 27 ± 6% | Increased | Increased |

In addition to inducing apoptosis, Siremadlin modulates the cell cycle in TP53 wild-type cancer cells. The activation of p53 by Siremadlin leads to the transcriptional upregulation of downstream targets, including the cyclin-dependent kinase inhibitor p21. nih.gov The induction of p21 plays a crucial role in mediating cell cycle arrest, typically at the G1/S transition, thereby preventing the proliferation of cancer cells. e3s-conferences.org

In Vivo Efficacy Studies in Orthotopic and Xenograft Models

Evaluation of this compound Monotherapy on Tumor Regression and Progression

The single-agent activity of Siremadlin has been confirmed in various preclinical in vivo models, including patient-derived xenografts. nih.gov In these models, orally administered Siremadlin has demonstrated the ability to inhibit tumor growth and, in some cases, induce tumor regression. medchemexpress.com

Studies in an SJSA-1 osteosarcoma xenograft model, which is characterized by high levels of MDM2 amplification, have shown that treatment with MDM2 inhibitors can lead to significant tumor growth inhibition and regression. altogenlabs.comxenograft.net Siremadlin, in particular, has been shown to result in robust and sustained tumor regression in preclinical models with a single high-dose treatment. medchemexpress.com Both daily and intermittent dosing regimens have demonstrated comparable long-term efficacy in these preclinical studies. medchemexpress.com

Analysis of Survival Outcomes in Preclinical Cancer Models

While specific survival data from monotherapy preclinical studies are not extensively detailed in publicly available literature, the observed tumor regression and growth inhibition strongly suggest a survival benefit in treated animals compared to control groups. The ability of Siremadlin to effectively control tumor progression in various xenograft models is a key indicator of its potential to improve survival outcomes.

Combination Therapeutic Strategies in Preclinical Settings

To enhance the antitumor efficacy of Siremadlin and potentially overcome resistance mechanisms, several combination strategies have been explored in preclinical settings.

Another promising combination is with immunotherapy, specifically PD-1 inhibitors. In a syngeneic mouse model of colon cancer (CT26.WT), the combination of Siremadlin with an anti-PD-1 antibody was investigated. While the combination did not further extend median survival compared to the anti-PD-1 monotherapy in this particular model, it highlights the ongoing exploration of combining MDM2 inhibition with immune checkpoint blockade.

Furthermore, preclinical studies have shown that the combination of Siremadlin with the BCL-2 inhibitor venetoclax results in synergistic activity in TP53 wild-type acute myeloid leukemia (AML) cell lines and leads to complete and durable antitumor responses in various p53 wild-type AML patient-derived xenograft models. researchgate.netnih.gov

Synergistic Interactions with MEK Pathway Inhibitors

Preclinical research has identified a significant synergistic relationship between the MDM2 inhibitor Siremadlin (also known as HDM201) and MEK inhibitors, such as trametinib, particularly in the context of melanoma. nih.gov The rationale for this combination is rooted in the molecular crosstalk between the p53 and MAPK signaling pathways. Preclinical evidence suggests that combining MEK and MDM2 inhibitors can lead to enhanced anti-tumor effects in melanoma treatment. nih.gov

In vitro studies using A375 human melanoma cells, which are BRAF V600E positive and p53 wild-type, have demonstrated potent synergistic cytotoxicity with the combination of siremadlin and trametinib. nih.govnih.gov The interaction has been quantified using various synergy models, revealing a notable increase in combined drug efficacy beyond what would be expected from an additive effect. nih.govnih.gov This pharmacodynamic interaction may be explained at a molecular level by the DUSP6 mechanism, which involves DUSP6 suppression followed by an increase in p53 phosphorylation. nih.gov The translation of this observed in vitro synergy into in vivo efficacy requires careful estimation of the interactions at both pharmacokinetic (PK) and pharmacodynamic (PD) levels. nih.govnih.gov

Table 1: In Vitro Synergy Metrics for Siremadlin and Trametinib Combination in A375 Melanoma Cells

| Synergy Analysis Package | Metric | Value | Interpretation |

|---|---|---|---|

| Synergy | β (Concentration-Independent) | 23.12% | Indicates a high degree of synergistic interaction between the two compounds. nih.govnih.gov |

| Synergyfinder | δ (Concentration-Dependent) | 7.48% | Represents a notable increase in combined drug efficacy. nih.govnih.gov |

Rational Combinations with BCL-2 Family Inhibitors

The combination of MDM2 and BCL-2 inhibition represents a rational therapeutic strategy, particularly for hematologic malignancies like Acute Myeloid Leukemia (AML) with wild-type p53. discovery.csiro.au The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of several cancers, contributing to resistance to cell death. researchgate.net The MDM2 inhibitor siremadlin reactivates the p53 tumor suppressor pathway, while BCL-2 inhibitors like venetoclax lower the threshold for apoptosis.

Preclinical studies have demonstrated that this dual pathway inhibition results in synergistic activity in p53 wild-type AML cell lines. discovery.csiro.au Furthermore, this combination has been shown to produce complete and durable anti-tumor responses in various p53 wild-type AML patient-derived xenograft (PDX) models. discovery.csiro.au These compelling preclinical results provided a strong rationale for clinical investigation, suggesting that the combined inhibition of MDM2 and BCL-2 could lead to improved outcomes for patients. discovery.csiro.auresearchgate.net This approach has progressed to early-phase clinical trials for patients with AML and high-risk myelodysplastic syndrome (HR-MDS). discovery.csiro.auresearchgate.net

Table 2: Preclinical Efficacy of Siremadlin and Venetoclax Combination

| Model System | Key Findings | Therapeutic Implication |

|---|---|---|

| p53 Wild-Type AML Cell Lines | Demonstrated strong synergistic anti-leukemic activity. discovery.csiro.au | Supports the hypothesis of enhanced efficacy through dual pathway blockade. |

| p53 Wild-Type AML Patient-Derived Xenografts (PDX) | Led to complete and durable tumor responses in multiple models. discovery.csiro.au | Indicates high potential for significant in vivo anti-tumor activity. |

Integration with Immunotherapeutic Modalities (e.g., Immune Checkpoint Blockade)

The integration of MDM2 inhibitors with immunotherapies, such as immune checkpoint blockade, is an emerging area of translational research. The central hypothesis is that activating the p53 pathway can modulate the tumor microenvironment (TME), making it more susceptible to immune-mediated destruction. While specific preclinical data on siremadlin combined with checkpoint inhibitors is developing, studies with other MDM2 inhibitors like APG-115 provide a strong rationale for this approach. e3s-conferences.org

Research has shown that MDM2 inhibition can enhance anti-tumor immunity by several mechanisms. It can upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, can increase the target for anti-PD-1/PD-L1 therapies. e3s-conferences.org More importantly, MDM2 inhibitors can help reverse an immunosuppressive TME by suppressing the polarization of M2 (pro-tumor) macrophages and augmenting M1 (anti-tumor) macrophage polarization. e3s-conferences.org This shift can enhance the efficacy of checkpoint inhibitors. e3s-conferences.org The potential of this strategy is being actively explored, with clinical trials underway investigating siremadlin in combination with other immunotherapies, such as anti-TIM3 antibodies, for hematologic cancers. nih.gov

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Approaches for Translational Insights

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used in drug development to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.netpharmaron.comnih.gov By integrating drug-specific data with physiological information, PBPK models can predict drug concentrations in various tissues and plasma over time. pharmaron.com When coupled with pharmacodynamic (PD) models, this PBPK/PD approach can provide crucial translational insights, linking drug exposure to its biological effect. researchgate.netresearchgate.net

For this compound, PBPK/PD modeling has been specifically applied to understand and predict the effects of its combination with the MEK inhibitor trametinib. researchgate.netresearchgate.net Researchers have developed these models using a wide range of data, including in vitro ADME properties, in vivo animal PK/PD data, and clinical data from existing literature. researchgate.net These sophisticated models are designed to account for potential interactions between the combined drugs at both the PK and PD levels. researchgate.net The ultimate goal of this modeling is to translate the synergistic effects observed in laboratory settings into a clinical context, helping to design more effective clinical trials and provide a clear rationale for combination therapies in specific patient populations, such as those with melanoma. researchgate.net

In Vitro to In Vivo Extrapolation Methodologies for Drug Efficacy Prediction

In Vitro to In Vivo Extrapolation (IVIVE) is a critical methodology in modern drug development that aims to predict the in vivo behavior and efficacy of a drug based on in vitro experimental data. nih.govarxiv.org This process is fundamental to the PBPK/PD modeling efforts described previously. IVIVE helps bridge the gap between the controlled environment of a laboratory assay and the complex biological system of a whole organism, thereby reducing reliance on extensive animal testing and improving the accuracy of human dose predictions. nih.govarxiv.org

In the context of this compound, IVIVE is employed to translate the in vitro cytotoxicity and synergy data into predictions of in vivo anti-tumor efficacy. nih.govnih.gov For example, the results from cytotoxicity assays on A375 melanoma cells, which quantify the synergistic interaction between siremadlin and trametinib, serve as a key input for the PD component of the PBPK/PD model. nih.govresearchgate.net The model then uses this in vitro potency information, combined with the simulated pharmacokinetic profiles, to predict the tumor growth inhibition in an in vivo setting, such as a mouse xenograft model. nih.govresearchgate.net This extrapolation is essential for selecting the optimal PD interaction parameters that can accurately translate the observed in vitro synergy metrics into a tangible in vivo therapeutic effect. nih.govnih.gov

Clinical Development Landscape and Therapeutic Applications

Overview of Clinical Trial Design and Progression for Siremadlin and MDM2 Inhibitors

The clinical evaluation of siremadlin has been systematic, beginning with first-in-human Phase I studies designed to determine its safety, tolerability, pharmacokinetic and pharmacodynamic profiles, and preliminary antitumor activity. A key objective of these early trials was to establish the recommended dose for expansion (RDE) for further studies. nih.gov

| Characteristic | Solid Tumors | Hematological Malignancies |

|---|---|---|

| Number of Patients | 115 | 93 |

| Key Inclusion Criterion | Advanced wild-type TP53 cancers |

Comparative Evaluation of Dosing Regimens in Early Clinical Phases

A significant aspect of the initial Phase I trial of siremadlin was the comprehensive investigation of various dosing regimens. This was based on preclinical data suggesting that different dosing schedules could elicit distinct biological responses. nih.gov The study initially explored two main regimens: a high-dose, intermittent schedule and a low-dose, more frequent schedule. nih.gov

The regimens investigated included:

Regimen 1A: A single high dose on day 1 of a 21-day cycle. nih.gov

Regimen 2A: A lower daily dose for the first 14 days of a 28-day cycle. nih.gov

Alternative Regimens: Subsequently, other schedules were explored, such as dosing on days 1 and 8 of a 28-day cycle (Regimen 1B) and daily dosing for the first 7 days of a 28-day cycle (Regimen 2C). nih.gov

This thorough evaluation allowed for the determination of multiple RDEs tailored to the different tumor types. For solid tumors, an RDE was established for Regimen 1B. nih.gov In hematologic malignancies, RDEs were defined for Regimens 1A, 1B, and 2C. nih.gov This approach of exploring multiple dosing schedules has been crucial in optimizing the therapeutic window of siremadlin for future combination studies. nih.gov

| Tumor Type | Dosing Regimen | Recommended Dose for Expansion |

|---|---|---|

| Solid Tumors | 1B (Days 1 and 8 of a 28-day cycle) | 120 mg |

| Hematologic Malignancies | 1A (Day 1 of a 21-day cycle) | 250 mg |

| 1B (Days 1 and 8 of a 28-day cycle) | 120 mg | |

| 2C (Days 1-7 of a 28-day cycle) | 45 mg |

Overcoming Therapeutic Challenges and Resistance Mechanisms

Despite the promise of MDM2 inhibitors like siremadlin, therapeutic challenges such as acquired drug resistance and on-target off-tumor toxicities need to be addressed to maximize their clinical benefit.

Analysis of Acquired Drug Resistance Due to MDM2 or p53 Mutations

A primary mechanism of acquired resistance to MDM2 inhibitors is the development of mutations in the TP53 gene. nih.govresearchgate.net Since the efficacy of siremadlin is dependent on the presence of wild-type p53, mutations that inactivate p53 function render the drug ineffective. nih.gov Preclinical studies have shown that prolonged exposure to MDM2 inhibitors can lead to the selection of tumor cells with TP53 mutations. nih.gov In a study evaluating siremadlin in primary chronic lymphocytic leukemia (CLL) samples, cells with pre-existing TP53 mutations exhibited significant resistance to the drug. nih.gov

Another potential, though less clinically documented, mechanism of resistance is the acquisition of mutations in the MDM2 gene itself. Such mutations could alter the drug-binding site, thereby reducing the inhibitory effect of siremadlin. While this is a theoretical possibility based on resistance mechanisms observed with other targeted therapies, the predominant mechanism of acquired resistance to MDM2 inhibitors reported to date involves the p53 pathway.

Furthermore, mutations in other genes have been implicated in resistance to MDM2 inhibitors. For instance, preclinical data has suggested that mutations in the splicing factor gene SF3B1 can confer resistance to siremadlin in CLL cells, even in the presence of wild-type TP53. nih.gov This highlights the complexity of resistance mechanisms and the need for comprehensive genomic profiling of tumors.

Strategies to Mitigate On-Target Off-Tumor Toxicities

A significant challenge in the clinical development of MDM2 inhibitors is the management of on-target off-tumor toxicities. Because p53 is a crucial regulator of normal cell function, its activation in non-malignant tissues can lead to adverse effects. The most common on-target toxicity of MDM2 inhibitors, including siremadlin, is myelosuppression, particularly thrombocytopenia. nih.govnih.gov This is believed to be a direct consequence of p53 activation in hematopoietic stem and progenitor cells.

Strategies to mitigate these toxicities are crucial for the long-term administration of siremadlin. In the Phase I study of siremadlin, treatment-related toxicities were managed through:

Dose interruption and reduction: Temporarily stopping or lowering the dose of the drug to allow for recovery of normal cell function. nih.gov

Supportive care: This includes measures such as transfusions for anemia and thrombocytopenia, as well as the use of growth factors. nih.gov

In an effort to proactively manage thrombocytopenia, a cohort of patients in the Phase I trial of siremadlin was treated with a combination of siremadlin and eltrombopag, a thrombopoietin receptor agonist. nih.gov This approach is being explored to determine if it can specifically counteract the on-target effects on platelets and improve the therapeutic index of siremadlin. nih.gov

Development of Novel Combination Therapies to Enhance Efficacy and Bypass Resistance

To enhance the antitumor activity of siremadlin and overcome potential resistance mechanisms, several combination therapies are under investigation. The rationale for these combinations is to target multiple oncogenic pathways simultaneously, leading to synergistic cell killing and a reduced likelihood of resistance.

One promising combination is siremadlin with the BCL-2 inhibitor venetoclax. Preclinical studies have demonstrated synergistic activity between these two agents in p53 wild-type AML cell lines. e3s-conferences.org This has led to a Phase Ib clinical trial (NCT03940352) evaluating the combination of siremadlin and venetoclax in patients with AML and high-risk myelodysplastic syndrome. e3s-conferences.org

Another combination strategy involves pairing siremadlin with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). In well-differentiated and dedifferentiated liposarcoma, which are often characterized by MDM2 amplification, the combination of siremadlin and the CDK4/6 inhibitor ribociclib has been investigated in a Phase Ib study. nih.gov This combination has shown manageable toxicity and early signs of antitumor activity. nih.govnih.gov

Other combination trials with siremadlin include its use with:

An anti-programmed cell death protein-1 (PD-1) antibody in colorectal cancer and renal cell carcinoma. nih.gov

A Janus kinase 1/2 (JAK1/2) inhibitor in myelofibrosis. nih.gov

An anti-TIM3 antibody in AML and high-risk MDS. nih.gov

These ongoing studies will be critical in defining the role of siremadlin-based combination therapies in the treatment of various cancers.

| Combination Agent | Mechanism of Action | Tumor Type(s) | Clinical Trial Identifier |

|---|---|---|---|

| Venetoclax | BCL-2 inhibitor | AML, High-Risk MDS | NCT03940352 |

| Ribociclib | CDK4/6 inhibitor | Liposarcoma | NCT02343172 |

| Anti-PD-1 Antibody | Immune checkpoint inhibitor | Colorectal Cancer, Renal Cell Carcinoma | NCT02890069 |

| JAK1/2 Inhibitor | Janus kinase inhibitor | Myelofibrosis | NCT04097821 |

| Anti-TIM3 Antibody | Immune checkpoint inhibitor | AML, High-Risk MDS | - |

Comparative Clinical Efficacy and Safety with Other p53-MDM2 Interaction Inhibitors

The development of small molecules that inhibit the interaction between p53 and its primary negative regulator, MDM2, represents a promising therapeutic strategy for cancers harboring wild-type TP53. Siremadlin (specifically the R enantiomer, also known as HDM201) is a potent and selective inhibitor belonging to this class. While direct head-to-head clinical trials are largely unavailable, a comparative landscape of the clinical efficacy and safety of Siremadlin can be constructed by examining data from its clinical studies alongside those of other notable p53-MDM2 inhibitors.

Several small-molecule MDM2 inhibitors have advanced into clinical trials, including idasanutlin, navtemadlin (AMG-232), milademetan, and alrizomadlin (APG-115). nih.govresearchgate.net These agents, like Siremadlin, aim to reactivate p53's tumor-suppressive functions. springernature.comnih.gov However, their clinical profiles, including efficacy and safety, can vary based on the specific patient populations and tumor types studied.

Comparative Efficacy

A comparative overview of the efficacy of various p53-MDM2 inhibitors from separate clinical trials is presented below. It is important to note that these trials were not conducted head-to-head, and thus direct comparisons should be interpreted with caution due to potential differences in study design, patient characteristics, and prior treatments.

| Inhibitor | Indication | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |

|---|---|---|---|---|

| Siremadlin (HDM201) | Advanced Solid Tumors (WT TP53) | 10.3% | 36.5% | Preliminary activity noted in a Phase I study. nih.govtargetedonc.com |

| Siremadlin (HDM201) | Acute Myeloid Leukemia (AML) (WT TP53) | Up to 22.2% | - | Encouraging activity observed, with responses varying by regimen. nih.govresearchgate.net |

| Idasanutlin (RG7388) | Relapsed/Refractory AML (in combination with venetoclax) | 34.3% (CR + CRi) | - | Showed encouraging efficacy in combination therapy. targetedonc.com A Phase III trial in combination with cytarabine did not meet its primary endpoint. acutemyeloidleukemianews.com |

| Navtemadlin (AMG-232/KRT-232) | Merkel Cell Carcinoma | 38% | 63% | Promising results in a Phase 2 study. targetedonc.com |

| Navtemadlin (AMG-232/KRT-232) | Relapsed/Refractory Myelofibrosis | 15% (SVR35 at week 24) | - | Demonstrated significant improvements in spleen volume and symptoms. ascopost.comtargetedonc.com |

| Milademetan (RAIN-32) | Dedifferentiated Liposarcoma (DDLPS) | 4.7% | 58.5% | Notable single-agent activity in a Phase I trial. nih.gov A Phase III trial versus trabectedin did not show a significant difference in progression-free survival. esmo.org |

| Alrizomadlin (APG-115) | p53 WT Salivary Gland Cancers | 13% | 94% (PR + SD) | High rate of disease control observed in a Phase 1/2 trial. onclive.com |

Comparative Safety

A common feature of p53-MDM2 inhibitors is the on-target hematological toxicity, particularly thrombocytopenia and neutropenia. nih.govtargetedonc.comnih.gov This is a class effect resulting from the activation of p53 in hematopoietic progenitor cells. The safety profile of Siremadlin is consistent with other agents in this class, with thrombocytopenia being a common adverse event. nih.gov

The table below summarizes key treatment-related adverse events observed in clinical trials of Siremadlin and other p53-MDM2 inhibitors. As with the efficacy data, these are not from direct comparative studies and should be viewed in the context of their individual trials.

| Inhibitor | Common Treatment-Related Adverse Events (Any Grade) | Common Grade 3/4 Treatment-Related Adverse Events |

|---|---|---|

| Siremadlin (HDM201) | Thrombocytopenia, Nausea, Diarrhea | Thrombocytopenia, Neutropenia, Anemia, Febrile Neutropenia nih.govresearchgate.net |

| Idasanutlin (RG7388) | Diarrhea, Nausea | Thrombocytopenia, Neutropenia researchgate.net |

| Navtemadlin (AMG-232/KRT-232) | Nausea, Diarrhea, Vomiting, Thrombocytopenia | Thrombocytopenia, Neutropenia targetedonc.com |

| Milademetan (RAIN-32) | Nausea, Thrombocytopenia, Neutropenia | Thrombocytopenia (39.5%), Neutropenia (25.6%), Anemia (11.6%) nih.govesmo.org |

| Alrizomadlin (APG-115) | Nausea, Thrombocytopenia, Neutropenia | Thrombocytopenia, Neutropenia, Anemia accrf.org |

Asymmetric Synthesis and Stereochemical Control in Drug Discovery

Methodologies for Enantioselective Synthesis of Siremadlin R Enantiomer

Enantioselective synthesis, also known as asymmetric synthesis, encompasses a range of strategies designed to produce a single, desired enantiomer from an achiral or racemic starting material. nih.govspringernature.com The development of enantiomerically pure drugs is a central focus in the pharmaceutical industry to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer. nih.govtaylorandfrancis.com

Asymmetric synthesis is fundamentally the process of converting an achiral starting material into a chiral product, ensuring that one enantiomer is formed in excess over the other. nih.gov This is achieved by introducing a chiral influence during the reaction. The primary strategies include the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

The design of chiral catalysts is a cornerstone of modern asymmetric synthesis. monash.edu A successful chiral catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomeric product over the other. wikipedia.org Key principles in chiral catalyst design include:

Symmetry: Many highly effective catalysts possess C2 symmetry, which simplifies the number of possible transition states, making the reaction outcome more predictable. nih.govutexas.edu

Modularity: The ability to easily modify different parts of the catalyst (the chiral backbone, the coordinating atoms, and steric groups) is crucial for optimizing its performance for a specific chemical transformation. nih.govutexas.edu

Steric and Electronic Tuning: The catalyst's structure is fine-tuned to maximize the steric hindrance and electronic interactions that favor the desired reaction pathway. For instance, bulky groups can be positioned to block one face of a molecule, forcing a reagent to approach from the opposite, less hindered face. nih.gov

In the context of producing MDM2 inhibitors similar to Siremadlin, such as AMG 232, a specific asymmetric synthesis involves the catalytic hydrogenation of a keto ester intermediate. acs.org This key step utilizes a chiral ruthenium catalyst, RuCl₂(S)-xylBINAP(S)-DAIPEN, to establish the required stereocenter with high enantiomeric excess (92% ee). acs.org This exemplifies the direct application of a well-designed chiral metal complex to control stereochemistry in the synthesis of a complex pharmaceutical agent.

Table 1: Key Concepts in Chiral Catalyst Design

| Principle | Description | Relevance to Synthesis |

|---|---|---|

| Chiral Environment | The catalyst creates a three-dimensional pocket or surface that preferentially binds the substrate in a specific orientation. | Guides the incoming reagent to one face of the molecule, leading to the formation of a specific enantiomer. |

| Ligand Design | Organic molecules (ligands) that bind to a central metal atom are synthesized with specific chiral features. | Ligands like BINAP or PHOX control the catalyst's shape and electronic properties, directly influencing enantioselectivity. nih.gov |

| Stereogenic Metal Center | The chirality originates from the metal center itself, which is surrounded by achiral ligands in a specific geometric arrangement. | An emerging strategy that simplifies ligand synthesis and opens new avenues for catalyst architecture. nih.govrsc.org |

| Electronic Asymmetry | Different parts of the catalyst have distinct electronic properties (electron-donating vs. electron-withdrawing) that influence the reactivity of the substrate. | Can create a more electrophilic metal center, promoting nucleophilic attack from a specific direction. nih.gov |

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. However, this process has a maximum theoretical yield of only 50% for the desired product. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the selective reaction of one enantiomer with the simultaneous racemization (interconversion) of the unwanted enantiomer back into the starting racemic mixture. wikipedia.orgrsc.org This continuous recycling allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product. wikipedia.org

For a DKR process to be effective, several conditions must be met:

The kinetic resolution step must be highly selective and irreversible.

The rate of racemization of the starting material must be faster than or at least comparable to the rate of reaction of the faster-reacting enantiomer.

The catalyst for resolution and the conditions or catalyst for racemization must be compatible and operate under the same reaction conditions. rsc.org

DKR is often achieved through the powerful combination of enzymatic resolutions and transition metal-catalyzed racemization. rsc.org This dual-catalyst approach has been successfully applied to the synthesis of various chiral building blocks, including piperidines, which are structurally relevant to Siremadlin. nih.gov For example, a key step in an enantioselective piperidine synthesis can involve a cyclocondensation reaction where a racemic starting material undergoes a highly stereoselective process involving DKR to generate a single enantiomer of a bicyclic lactam intermediate. nih.gov

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional chemical synthesis. nih.gov Enzymes are chiral catalysts that often exhibit exceptional levels of stereoselectivity (enantio-, diastereo-, and regioselectivity) under mild reaction conditions, making them powerful tools for creating enantiomerically pure compounds. nih.govrsc.org

This approach leverages enzymes for the most challenging stereoselective steps within a larger synthetic route. taylorandfrancis.com For instance, enzymes like lipases, alcohol dehydrogenases, or transaminases can be used to resolve racemic mixtures or to asymmetrically transform prochiral substrates into chiral building blocks. rsc.org A strategy for producing a chiral amine, a common feature in pharmaceuticals, could involve the enzymatic reduction of a ketone to a chiral alcohol using an alcohol dehydrogenase (ADH), followed by chemical conversion of the alcohol to the desired amine. rsc.org This avoids the need for expensive and potentially toxic heavy-metal catalysts.

The advantages of chemoenzymatic synthesis include:

High Enantioselectivity: Enzymes often provide enantiomeric excess values approaching 100%.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.

Green Chemistry: This approach reduces reliance on heavy metals and harsh organic solvents, aligning with principles of sustainable chemistry. nih.gov

While specific chemoenzymatic routes for Siremadlin are not detailed in the literature, the principles are widely applied in pharmaceutical production for compounds with similar structural complexity. taylorandfrancis.comresearchgate.net

Impact of Stereochemistry on Pharmaceutical Bioactivity and Drug Disposition

The interaction between a drug and its biological target is highly dependent on the three-dimensional shape of both molecules. longdom.orgnih.gov Since biological systems are inherently chiral—composed of L-amino acids and D-sugars—they can readily distinguish between the enantiomers of a chiral drug. nih.gov

Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. cambridge.orgmdpi.com Typically, one enantiomer, known as the eutomer, is responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even responsible for undesirable side effects. wikipedia.org

The differential activity arises from the specific binding interactions between the drug and its target protein. For an inhibitor like Siremadlin, which targets the p53-binding pocket of MDM2, the precise spatial arrangement of its chemical groups is critical for establishing the key hydrogen bonds and hydrophobic interactions required for potent inhibition. nih.gov The R enantiomer of Siremadlin is the eutomer, configured to fit optimally into this pocket. The S enantiomer, being a mirror image, would not be able to achieve the same high-affinity binding due to steric clashes and the improper positioning of its interactive groups. This principle is well-documented for other MDM2 inhibitors like the Nutlins, where the (-)-enantiomer is substantially more potent than its (+)-counterpart. rsc.org

Table 2: Illustrative Comparison of Enantiomer Activity for an MDM2 Inhibitor

| Parameter | R Enantiomer (Eutomer) | S Enantiomer (Distomer) | Rationale for Difference |

|---|---|---|---|

| Binding Affinity (KD) | Low Nanomolar (e.g., <1 nM) | Micromolar or Weaker (e.g., >1000 nM) | The R enantiomer's 3D structure is complementary to the MDM2 binding pocket, allowing for optimal interactions. The S enantiomer fits poorly. nih.gov |

| Cellular Potency (IC50) | Potent (e.g., 10 nM) | Weak or Inactive (e.g., >10,000 nM) | High binding affinity translates directly to potent inhibition of the MDM2-p53 interaction and subsequent cell growth arrest. |

| Target Selectivity | High | Variable | The eutomer is highly selective for its intended target, while the distomer, if it binds to other proteins, could cause off-target effects. cambridge.org |

| Metabolism | Predictable | May have a different metabolic pathway | Enzymes responsible for drug metabolism are also chiral and can process enantiomers at different rates, leading to different half-lives and exposure levels. cambridge.org |

Given the potential for enantiomers to have different biological profiles, there is a strong regulatory and scientific rationale for developing drugs as single enantiomers. nih.govcambridge.org The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that require drug developers to characterize the absolute stereochemistry of chiral compounds and evaluate the properties of each enantiomer. nih.gov The development of single-enantiomer drugs can lead to:

An improved therapeutic index by maximizing efficacy and minimizing toxicity. researchgate.net

A more predictable and less variable dose-response relationship among patients. mdpi.com

Simplified pharmacokinetic and pharmacodynamic profiles, reducing the potential for complex drug-drug interactions. researchgate.net

A related strategy in the pharmaceutical industry is the "chiral switch." wikipedia.org This refers to the development of a single, active enantiomer from a drug that was previously marketed as a racemate (a 50:50 mixture of both enantiomers). mdpi.com Prominent examples include the switch from racemic omeprazole to its S-enantiomer, esomeprazole (Nexium). pharmtech.com This strategy can offer significant therapeutic benefits over the racemic predecessor and is also used by pharmaceutical companies to extend the patent life of a drug franchise. nih.govpharmtech.com The development of Siremadlin directly as a single R enantiomer reflects the modern paradigm of prioritizing stereochemical purity from the earliest stages of drug discovery to create a more selective and potentially safer therapeutic agent.

Advanced Analytical Techniques for Chiral Purity and Enantiomeric Excess Determination

Ensuring the chiral purity and quantifying the enantiomeric excess (ee) of a single-enantiomer drug like the this compound is a critical step in quality control during pharmaceutical development and manufacturing. researchgate.net Several advanced analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent and powerful tool. wikipedia.org These methods are designed to differentiate between enantiomers, which possess identical physical and chemical properties in an achiral environment. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column. csfarmacie.cz The two enantiomers of a compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Key components of chiral HPLC analysis include:

Chiral Stationary Phases (CSPs): These are the core of the separation. CSPs are often based on polysaccharides (like cellulose or amylose derivatives), proteins, cyclodextrins, or synthetic chiral polymers. csfarmacie.cznih.gov The choice of CSP is crucial and is often determined through screening various columns to find one that provides the best resolution for the specific compound.

Mobile Phase: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation. For polysaccharide-based CSPs, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common in normal-phase mode.

Detection: Standard UV detectors are typically used to detect the compounds as they elute from the column. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative to HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Advantages of SFC for chiral analysis include:

Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. nih.gov

Reduced Solvent Consumption: Using CO2 as the primary mobile phase component significantly reduces the use of organic solvents, making SFC a greener and more environmentally friendly technique.

Versatility: SFC is compatible with a wide range of chiral stationary phases, similar to those used in HPLC.

For MDM2 inhibitors with structures related to Siremadlin, preparative SFC is used not only for analysis but also for the large-scale separation of enantiomers from a racemic mixture. acs.orgnih.gov

The table below illustrates typical parameters that might be used in a chiral SFC method for the separation of enantiomers of a complex small molecule inhibitor, based on published methods for similar compounds. nih.gov

| Parameter | Condition |

|---|---|

| Instrumentation | Preparative Supercritical Fluid Chromatography (SFC) System |

| Chiral Stationary Phase (Column) | CHIRALPAK® (Polysaccharide-based) |

| Mobile Phase | Carbon Dioxide / Isopropanol + 1% Diethylamine (70/30 v/v) |

| Flow Rate | 300 g/min |

| Detection Wavelength | 290 nm |

Enantiomeric Excess (ee) Calculation

Once the enantiomers are separated by chromatography, the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for % ee is:

% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A successful asymmetric synthesis or resolution will yield a high % ee value, typically >99%, for the desired enantiomer.

The table below presents hypothetical research findings for the determination of the enantiomeric excess of the this compound using two different chiral columns, demonstrating the process of method screening.

| Analytical Method | Chiral Stationary Phase | Resolution (Rs) | Enantiomeric Excess (% ee) of R Enantiomer |

|---|---|---|---|

| Chiral HPLC | Cellulose-based CSP | 1.8 | 99.5% |

| Chiral SFC | Amylose-based CSP | 2.5 | 99.8% |

These advanced analytical techniques are indispensable for ensuring that the final active pharmaceutical ingredient consists of the correct enantiomer at a very high level of purity, which is fundamental to the safety and efficacy of the drug.

Q & A

Q. What methodologies are recommended for enantiomeric separation of Siremadlin R enantiomer, and how do they ensure stereochemical purity?

Chiral high-performance liquid chromatography (HPLC) using immobilized amylose-based stationary phases is a validated approach for separating (R)- and (S)-enantiomers. Key parameters include mobile phase composition (e.g., n-hexane/ethanol with 0.1% trifluoroacetic acid), flow rate optimization, and column temperature control. Robustness testing via deliberate variations in pH, solvent ratios, and column batches ensures reproducibility . Enantiomeric excess (ee) calculations should employ GC or HPLC peak area ratios, validated through limit of detection (LOD) and quantification (LOQ) protocols .

Q. How can researchers validate the therapeutic superiority of the (R)-enantiomer in preclinical models?

Comparative pharmacological profiling should include:

- Target selectivity assays : Measure binding affinity (e.g., IC₅₀) of (R)- vs. (S)-enantiomers to target receptors using radioligand displacement or surface plasmon resonance.

- In vivo efficacy studies : Use enantiomer-specific dosing in disease models (e.g., xenografts for oncology) with endpoint analyses (tumor volume, biomarker levels).

- Toxicity screening : Assess off-target effects via high-throughput cytotoxicity panels and metabolic stability assays in hepatocytes .

Q. What analytical techniques are critical for quantifying enantiomeric contamination in synthesized batches?

- Chiral derivatization : Couple with non-chiral GC/MS to resolve enantiomers via diastereomeric intermediates.

- Circular dichroism (CD) spectroscopy : Confirm optical purity by comparing experimental CD spectra to reference standards.

- X-ray crystallography : Resolve absolute configuration under high-pressure conditions to detect polymorphic interconversion .

Advanced Research Questions

Q. How do chiral interconversion and racemization kinetics impact the stability of this compound during long-term storage?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) should monitor:

- Racemization rates : Quantify (S)-enantiomer formation via chiral HPLC at intervals (0, 1, 3, 6 months).

- pH-dependent inversion : Use NMR to track proton exchange in buffered solutions (pH 1–9). Computational modeling (DFT) can predict energy barriers for enantiomerization .

- Formulation mitigations : Lipid-based carriers or cyclodextrin encapsulation may stabilize the (R)-configuration .

Q. Why might in vivo pharmacokinetic data contradict in vitro enantioselectivity findings?

Potential factors include:

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; albumin may preferentially bind one enantiomer.

- Hepatic metabolism : CYP450 isoform profiling (e.g., CYP3A4, CYP2D6) with recombinant enzymes identifies stereoselective clearance pathways.

- Chiral inversion : Track isotopic labeling (e.g., ¹³C) in bile or urine via LC-MS/MS .

Q. How can enzymatic deracemization strategies improve yield of the (R)-enantiomer in synthetic routes?

- Laccase-mediated oxidation : Couple propargylic alcohol oxidation with asymmetric reduction using evolved alcohol dehydrogenases (e.g., evo-1.1.200) to achieve >98% ee .

- Kinetic resolution : Optimize reaction conditions (pH, co-solvents) to exploit differential activation energies of enantiomer-specific pathways .

Methodological Considerations

- Data Interpretation : Address contradictions by applying multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) in ee outcomes .

- Regulatory Compliance : Document stereoisomeric purity per ICH Q6A, including chiral stability data in regulatory submissions .

- Ethical Reporting : Disclose all enantiomer-specific toxicity data, even if unintended, to avoid historical pitfalls like thalidomide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.